molecular formula C14H11FO3 B3059704 2-Fluoro-5-(2-methoxyphenyl)benzoic acid CAS No. 1178303-59-7

2-Fluoro-5-(2-methoxyphenyl)benzoic acid

Cat. No. B3059704
CAS RN: 1178303-59-7
M. Wt: 246.23
InChI Key: NWEJVOAMFCGCSS-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(2-methoxyphenyl)benzoic acid” is an aromatic organic compound . It has a molecular weight of 246.24 . The IUPAC name for this compound is 4-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, the synthesis of 2-Fluoro-5-formylbenzoic acid involves the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(2-methoxyphenyl)benzoic acid” can be represented by the formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-13-5-3-2-4-10 (13)9-6-7-12 (15)11 (8-9)14 (16)17/h2-8H,1H3, (H,16,17) .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For example, 2-Fluoro-5-methoxyphenylboronic acid, a related compound, has been used in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and synthesis of 9,10-diarylanthracenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-(2-methoxyphenyl)benzoic acid” include a molecular weight of 246.24 .

Scientific Research Applications

1. Hypoglycemic Activity

Studies have explored benzoic acid derivatives for their potential in hypoglycemic activity. In particular, compounds related to 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, such as repaglinide, a derivative of meglitinide, have shown significant hypoglycemic effects. Repaglinide, for instance, is more active than some sulfonylureas in type 2 diabetic patients (Grell et al., 1998).

2. Neurological Research

Fluorinated derivatives of benzoic acid, including those similar to 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, have been used in neurological research. For example, a selective serotonin 1A molecular imaging probe, derived from benzoic acid, has been utilized in Alzheimer's disease studies using positron emission tomography (PET) (Kepe et al., 2006).

3. Fluorescence Probes

Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, related to 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, have been studied for their applications as fluorescent probes. These compounds can sense changes in pH and the presence of metal cations, such as magnesium and zinc (Tanaka et al., 2001).

4. Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using fluorinated benzoic acids. These syntheses contribute to expanding the range of biologically active compounds for various applications, including pharmaceuticals (Tagat et al., 2002).

5. Magnetic Interaction Studies

Fluorinated benzoic acids have been used in the study of magnetic properties in compounds. For instance, a study involving a linear trinuclear cobalt cluster with 5-fluoro-2-hydroxy-benzoic acid highlights the role of such acids in transferring magnetic interactions (Li et al., 2014).

6. Fluorescence Quenching Studies

Derivatives of benzoic acid have been explored in fluorescence quenching studies. These studies help understand the mechanisms of fluorescence in various environments, which has implications in biochemistry and molecular biology (Geethanjali et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEJVOAMFCGCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681132
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(2-methoxyphenyl)benzoic acid

CAS RN

1178303-59-7
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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